2-Dodecylphenol

Description

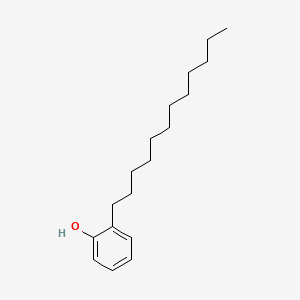

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dodecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEJMVLDXAUOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274042 | |

| Record name | 2-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid with a phenolic odor. (USCG, 1999) Dodecylphenol is considered a marine pollutant by the US Department Of Transportation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater., Liquid, Straw-colored liquid with phenolic odor; [Hawley] | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

310 to 335 °F at 760 mmHg (USCG, 1999) | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

325 °F (USCG, 1999) | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.94 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000023 [mmHg] | |

| Record name | Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27193-86-8, 5284-29-7 | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Dodecylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40GZ9LVDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Dodecylphenol CAS number and IUPAC name

An In-Depth Technical Guide to 2-Dodecylphenol

Introduction

This compound is an organic compound classified under the alkylphenol family. It is characterized by a phenol ring substituted with a twelve-carbon alkyl chain (a dodecyl group) at the ortho position. This structure imparts amphiphilic properties to the molecule, making it a valuable intermediate in the synthesis of a wide range of industrial and commercial products. While commercial dodecylphenol is often a complex mixture of isomers, with the alkyl chain at different positions on the phenol ring, this guide will focus on the technical aspects of the specific ortho-isomer, this compound.

This document serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and material science, providing detailed information on its chemical identity, properties, synthesis, applications, and safety considerations.

Part 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in research and industry.

Chemical Identifiers

A clear identification of this compound is crucial for regulatory compliance and scientific accuracy. Key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 5284-29-7[2][3][4][5][6] |

| Molecular Formula | C₁₈H₃₀O[2][3][5] |

| Molecular Weight | 262.43 g/mol [5][6][7] |

| Synonyms | o-Dodecylphenol, 2-Laurylphenol[1][3][4][5] |

| InChI Key | CYEJMVLDXAUOPN-UHFFFAOYSA-N[2][8] |

| SMILES | CCCCCCCCCCCCC1=CC=CC=C1O[1][2][5] |

Physicochemical Data

The physical and chemical properties of this compound dictate its behavior in various systems, its solubility, and its appropriate handling and storage conditions.

| Property | Value | Source |

| Physical Description | Straw-colored liquid with a phenolic odor. | [1] |

| Melting Point | 39°C | [4][6][7] |

| Boiling Range | ~300 - 340°C (for mixed isomers) | [9] |

| Density | ~0.94 g/cm³ at 20°C (for mixed isomers) | [9] |

| Water Solubility | 1.54 mg/L (for mixed isomers) | [9] |

| Vapor Pressure | 2.30 x 10⁻⁶ mm Hg at 25°C | [10] |

| LogP (Octanol-Water Partition Coefficient) | 7.14 (for para-isomers) | [11] |

| Flash Point | ~160°C (for mixed isomers) | [9] |

Part 2: Synthesis and Manufacturing

The primary industrial method for producing dodecylphenol is through the acid-catalyzed Friedel-Crafts alkylation of phenol.

Reaction Mechanism and Rationale

The synthesis involves the electrophilic substitution of a dodecyl group onto the phenol ring. Phenol is an activated aromatic ring, and the hydroxyl group is an ortho-, para-directing activator. An acidic catalyst is employed to generate a carbocation from an alkene (1-dodecene) or an alkyl halide, which then acts as the electrophile. The choice of catalyst and reaction conditions can influence the isomeric distribution (ortho vs. para) of the final product. While commercial production often yields a mixture favoring the para-isomer, specific conditions can be optimized to increase the yield of this compound.

General Synthesis Workflow

The following diagram illustrates a typical laboratory-scale synthesis of dodecylphenol.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Dodecylphenol

The following protocol is adapted from a documented laboratory procedure for the synthesis of dodecylphenol.[8] This method illustrates the alkylation of phenol with 1-dodecene using activated clay as a catalyst.

Materials:

-

Phenol (325 g)

-

1-Dodecene (575 g)

-

Activated Clay (e.g., Galeonite #136) (30 g)

-

2-Liter four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and condenser.

Procedure:

-

Preparation: Add 325 g of phenol and 30 g of dried activated clay to the 2-liter four-necked flask.

-

Reaction Initiation: Begin agitation and heat the mixture to 135°C.

-

Addition of Alkene: Slowly add 575 g of 1-dodecene to the reaction mixture via the dropping funnel over a period of 4 hours, maintaining the temperature at 135°C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Completion: Continue to stir the mixture at 135°C for an additional period after the addition is complete to ensure maximum conversion.

-

Catalyst Removal: Cool the reaction mixture to a safe temperature and filter it to remove the activated clay catalyst.

-

Purification: The resulting filtrate, which is the crude dodecylphenol product, is then purified by vacuum distillation to separate the desired product from unreacted starting materials and byproducts. This step yields the final dodecylphenol product.[8]

Part 3: Applications and Industrial Relevance

This compound is rarely used as a final product. Instead, its value lies in its role as a versatile chemical intermediate.

-

Surfactants and Emulsifiers: A primary application of dodecylphenol is in the synthesis of surfactants.[12] Ethoxylation of dodecylphenol produces dodecylphenol ethoxylates, which are non-ionic surfactants used in detergents, industrial cleaners, and as pesticide adjuvants.[12][13]

-

Lubricant and Fuel Additives: Dodecylphenol is a precursor for additives in lubricating oils and fuels.[1][9][14] Its metal salts, such as calcium phenates, act as detergents and rust inhibitors in engine oils.[1][10]

-

Resins and Polymers: It is used in the production of formaldehyde resins, epoxy resins, and other polymers, where it can impart properties such as improved flexibility and water resistance.[1][9][14]

-

Other Applications: The compound also finds use in the manufacturing of fungicides, bactericides, dyes, pharmaceuticals, and adhesives.[1]

As environmental regulations have restricted the use of nonylphenol due to its endocrine-disrupting effects, dodecylphenol has emerged as a viable substitute in some applications.[12]

Part 4: Toxicological Profile and Safety

Understanding the hazards associated with this compound is critical for ensuring the safety of researchers and industrial workers.

Human Health Hazards

Based on data for dodecylphenol isomers and related alkylphenols, the compound presents several health risks.

-

Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns upon prolonged contact.[1][10][15][16] Studies on analogue chemicals report effects including severe erythema, edema, and necrosis.[10]

-

Eye Damage/Irritation: Causes serious eye irritation and is expected to cause serious eye damage.[1][10][15][16] Chemicals that are corrosive to the skin are generally considered to cause severe eye damage.[10]

-

Reproductive Toxicity: Suspected of damaging fertility.[1] A harmonized classification for branched dodecylphenol indicates it may damage fertility.[15]

-

Respiratory Effects: Inhalation of vapors may lead to toxic pneumonitis, an inflammation of the lungs.[1]

GHS Hazard Statements

The following GHS hazard statements are commonly associated with dodecylphenol and its isomers:

-

H314: Causes severe skin burns and eye damage[15]

Safety and Handling

Given the hazards, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (chemical goggles and face shield).[15][16]

-

Engineering Controls: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. Use closed systems for industrial processes where feasible.[10]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[15]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[15]

-

Environmental Hazards

Dodecylphenol is classified as very toxic to aquatic life, with long-lasting effects.[15] It is not readily biodegradable and has the potential to bioaccumulate in aquatic organisms.[11] Therefore, release into the environment must be strictly avoided.

References

- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. upbio.lookchem.com [upbio.lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. This compound , >98.0%(GC) , 5284-29-7 - CookeChem [cookechem.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. Dodecylphenol - PCC Group [products.pcc.eu]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. What is dodecylphenol used for? [hjd-chem.com]

- 13. Dodecylphenol ethoxylate [sitem.herts.ac.uk]

- 14. Dodecyl Phenol | DAEDAL INTERNATIONAL CO., LTD. [daedalint.co.kr]

- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 16. This compound | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Spectroscopic Profile of 2-Dodecylphenol: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-dodecylphenol (CAS No. 5284-29-7), a significant chemical intermediate in the production of surfactants, lubricant additives, and resins. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and quality control professionals in ensuring product purity, elucidating reaction mechanisms, and developing new applications. This document synthesizes available data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to offer a comprehensive reference.

Molecular Structure and Spectroscopic Overview

This compound is an organic compound characterized by a phenol ring substituted with a dodecyl group at the ortho position. This structure gives rise to a unique spectroscopic fingerprint, which is a composite of the signals from the aromatic ring, the hydroxyl group, and the long aliphatic chain.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-1.3!"]; C4 [label="C", pos="0.75,-1.3!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; O [label="O", pos="0,2.5!"]; H_O [label="H", pos="0.5,3!"]; C_d1 [label="CH₂", pos="-2.6,-1.5!"]; C_d2 [label="CH₂", pos="-3.9,-2.25!"]; C_d_mid [label="(CH₂)₈", pos="-5.2,-3!"]; C_d11 [label="CH₂", pos="-6.5,-3.75!"]; C_d12 [label="CH₃", pos="-7.8,-4.5!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- O; O -- H_O; C2 -- C_d1; C_d1 -- C_d2; C_d2 -- C_d_mid; C_d_mid -- C_d11; C_d11 -- C_d12;

// Aromatic hydrogens (implicit) H3 [label="H", pos="-1.25,-2!"]; H4 [label="H", pos="1.25,-2!"]; H5 [label="H", pos="2.2,-1!"]; H6 [label="H", pos="0, -0.5!"];

C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; }

Figure 1: Chemical structure of this compound.Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Chromatographic Separation : The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column temperature is ramped to separate compounds based on their boiling points and affinities for the stationary phase.

-

Ionization and Fragmentation : As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI-MS, high-energy electrons bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion, generating a mass spectrum.

Data and Interpretation

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that provide valuable structural information.

| m/z | Relative Intensity (%) | Assignment |

| 262 | 51.0 | [M]⁺ (Molecular Ion) |

| 107 | 100.0 | [C₇H₇O]⁺ (Base Peak) |

| 108 | 22.3 | [C₇H₈O]⁺ |

| 263 | 10.1 | [M+1]⁺ |

Data sourced from ChemicalBook.[1]

The molecular ion peak ([M]⁺) at m/z 262 confirms the molecular weight of this compound (C₁₈H₃₀O).[1][2] The presence of a smaller [M+1]⁺ peak at m/z 263 is due to the natural abundance of the ¹³C isotope.

The base peak at m/z 107 is the most intense peak in the spectrum and is characteristic of alkylphenols.[2] It arises from a benzylic cleavage, a favorable fragmentation pathway for alkyl-substituted aromatic compounds. This cleavage results in the formation of a stable hydroxytropylium ion or a related resonance-stabilized structure.

The peak at m/z 108 can be attributed to a McLafferty rearrangement, a common fragmentation mechanism for compounds containing a carbonyl group or an aromatic ring with a sufficiently long alkyl chain.

M [label="this compound (m/z 262)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzylic_Cleavage [label="Benzylic Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; McLafferty [label="McLafferty Rearrangement", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Base_Peak [label="Base Peak (m/z 107)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fragment_108 [label="Fragment (m/z 108)", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> Benzylic_Cleavage; M -> McLafferty; Benzylic_Cleavage -> Base_Peak; McLafferty -> Fragment_108; }

Figure 2: Key fragmentation pathways of this compound in EI-MS.¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol

-

Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition : The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse angle.

-

Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.

Predicted Data and Interpretation

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~7.08 | t | 1H | Ar-H |

| ~6.85 | t | 1H | Ar-H |

| ~6.75 | d | 1H | Ar-H |

| ~4.5-5.5 | s (broad) | 1H | Ar-OH |

| ~2.60 | t | 2H | Ar-CH₂- |

| ~1.60 | m | 2H | Ar-CH₂-CH₂- |

| ~1.2-1.4 | m (broad) | 18H | -(CH₂)₉- |

| ~0.88 | t | 3H | -CH₃ |

The aromatic region (δ 6.7-7.2 ppm) is expected to show four distinct signals for the four protons on the substituted benzene ring, exhibiting complex splitting patterns due to ortho and meta couplings. The phenolic proton (Ar-OH) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The aliphatic region will be dominated by a large, broad multiplet around δ 1.2-1.4 ppm corresponding to the methylene groups of the dodecyl chain. The methylene group attached to the aromatic ring (Ar-CH₂-) will be deshielded and appear as a triplet around δ 2.60 ppm. The terminal methyl group (-CH₃) will appear as a triplet around δ 0.88 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

-

Sample Preparation : 15-20 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition : The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 100 MHz) with proton decoupling. A sufficient number of scans and a suitable relaxation delay are used to ensure good signal-to-noise and accurate integration (if desired).

-

Data Processing : Similar to ¹H NMR, the FID is Fourier transformed and processed to yield the final spectrum.

Predicted Data and Interpretation

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~153 | C-OH |

| ~137 | C-alkyl |

| ~130 | Ar-CH |

| ~127 | Ar-CH |

| ~121 | Ar-CH |

| ~115 | Ar-CH |

| ~32-30 | -(CH₂)ₙ- |

| ~23 | -(CH₂)ₙ- |

| ~14 | -CH₃ |

The aromatic region is expected to show six distinct signals for the six carbons of the benzene ring. The carbon bearing the hydroxyl group (C-OH) will be the most downfield-shifted aromatic carbon. The carbon attached to the alkyl chain (C-alkyl) will also be significantly shifted. The remaining four aromatic CH carbons will appear in the typical aromatic region. The aliphatic region will show a series of signals for the twelve carbons of the dodecyl chain, with the terminal methyl carbon appearing at the most upfield position (~14 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : A small amount of this compound can be analyzed as a thin film between two KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : A background spectrum is recorded, followed by the sample spectrum. The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the phenolic hydroxyl group, the aromatic ring, and the aliphatic chain.

| Wavenumber (cm⁻¹) (Typical) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1230 | C-O stretch | Phenol |

| 750-700 | C-H bend (out-of-plane) | Ortho-disubstituted aromatic |

The most prominent feature will be a broad O-H stretching band in the region of 3600-3200 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the more intense aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to characteristic absorptions around 1600 and 1500 cm⁻¹. The C-O stretching of the phenol will be observed around 1230 cm⁻¹. Finally, the out-of-plane C-H bending vibration in the 750-700 cm⁻¹ region can help confirm the ortho-substitution pattern of the aromatic ring.

Conclusion

References

An In-Depth Technical Guide to o-Dodecylphenol: Properties, Synthesis, and Applications

Introduction

o-Dodecylphenol is an organic compound belonging to the alkylphenol family, characterized by a twelve-carbon alkyl chain (dodecyl group) attached to the ortho position of a phenol ring. Its chemical formula is C18H30O.[1][2][3][4] This specific substitution pattern distinguishes it from its meta- and para-isomers, conferring unique physicochemical properties that are critical for its various industrial and research applications.

For researchers, scientists, and drug development professionals, understanding the nuanced properties of o-dodecylphenol is crucial. Its amphiphilic nature—owing to the hydrophilic phenolic head and the long, hydrophobic alkyl tail—makes it a valuable surfactant and an important intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its core properties, synthesis, analytical characterization, and applications, grounded in established scientific principles.

Physicochemical Properties

The physical and chemical characteristics of o-dodecylphenol dictate its behavior in various systems and are fundamental to its application. These properties are a direct consequence of its molecular structure: the hydroxyl (-OH) group, the aromatic ring, and the long aliphatic side-chain.

Key Properties Overview:

-

Appearance : At room temperature, o-dodecylphenol can range from a colorless to light yellow or orange liquid, and can also appear as a white powder or lump.

-

Solubility : Due to its long hydrophobic dodecyl chain, o-dodecylphenol has very low solubility in water but is readily soluble in organic solvents such as aliphatic alcohols, ketones, esters, and hydrocarbons.[7][8] This dual-solubility characteristic is key to its function as a surfactant.

-

Reactivity : The compound exhibits reactivity typical of phenols. The hydroxyl group is weakly acidic and can be deprotonated by strong bases. The aromatic ring can undergo electrophilic substitution reactions, with the -OH and alkyl groups influencing the position of substitution.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of Dodecylphenol Isomers

| Property | Value | Source(s) |

| CAS Number | 5284-29-7 (for 2-dodecylphenol) | [1][2][3] |

| Molecular Formula | C18H30O | [1][2][3] |

| Molecular Weight | 262.44 g/mol | [1][3][5] |

| Boiling Point | 310-335 °C (for isomer mixture) | [5][9][10] |

| Melting Point | 42.0 to 46.0 °C | |

| Density | ~0.94 g/mL at 20-25 °C | [5][9] |

| Flash Point | ~163 °C (325 °F) | [5][9] |

| Refractive Index | n20/D ~1.503 | [9] |

Note: Some properties, like boiling point, are often reported for a mixture of dodecylphenol isomers, with the para-isomer being the most common commercially.[7]

Synthesis and Reactivity

Synthesis Pathway: Friedel-Crafts Alkylation

The primary industrial synthesis of dodecylphenol is the Friedel-Crafts alkylation of phenol with an alkene, typically 1-dodecene. This reaction is a classic example of electrophilic aromatic substitution.

Causality of Experimental Choices:

-

Reactants : Phenol is the aromatic substrate, and 1-dodecene serves as the source of the alkyl group.

-

Catalyst : An acid catalyst is required to activate the alkene. Common catalysts include acidic ion-exchange resins, activated clay, or Lewis acids like aluminum chloride (AlCl3).[11][12][13] The catalyst's role is to protonate the alkene, generating a secondary carbocation (dodecan-2-yl cation). This electrophile then attacks the electron-rich phenol ring.

-

Reaction Conditions : The reaction is typically carried out at elevated temperatures (e.g., 90-135 °C) to ensure a sufficient reaction rate.[11][12] The choice of catalyst and temperature can influence the ratio of ortho- to para-isomers produced. The hydroxyl group of phenol is an ortho-, para-directing activator, leading primarily to substitution at these positions. Steric hindrance from the bulky dodecyl group often favors the formation of the para-isomer (p-dodecylphenol).

A simplified workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of dodecylphenol via Friedel-Crafts alkylation.

Chemical Reactivity

The reactivity of o-dodecylphenol is governed by its functional groups:

-

Phenolic Hydroxyl Group : This group is weakly acidic and can undergo reactions such as etherification, esterification, and ethoxylation. The latter is particularly important for producing non-ionic surfactants (dodecylphenol ethoxylates).[14]

-

Aromatic Ring : The ring is activated by both the hydroxyl and alkyl groups, making it susceptible to further electrophilic substitution (e.g., sulfonation, nitration). However, these reactions must be carefully controlled, as phenols can be sensitive to oxidation.

Analytical Methodologies

Accurate characterization of o-dodecylphenol is essential for quality control and research. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis for Purity Assessment

Gas Chromatography (GC) is the standard method for determining the purity of dodecylphenol and quantifying the ratio of different isomers.

Self-Validating GC Protocol:

-

Sample Preparation : Accurately weigh ~50 mg of the dodecylphenol sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or isopropanol. For robust quantification, an internal standard (e.g., tetradecane) of known concentration should be added. The system validates itself by ensuring the internal standard's peak area is consistent across runs.

-

Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The FID is chosen for its excellent sensitivity to hydrocarbons.

-

GC Column : A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is ideal. This column separates compounds primarily based on their boiling points, effectively resolving phenol, o-dodecylphenol, and p-dodecylphenol.

-

Instrument Conditions :

-

Injector Temperature : 280 °C

-

Detector Temperature : 300 °C

-

Carrier Gas : Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 10 minutes. This program ensures that the solvent elutes first, followed by phenol and then the dodecylphenol isomers.

-

-

Data Analysis : The purity is calculated based on the relative peak areas. The identity of the peaks can be confirmed by comparing their retention times to those of certified reference standards.[15]

The logical flow of this analytical process is visualized below.

Caption: Standard workflow for purity analysis of o-dodecylphenol using Gas Chromatography.

Spectroscopic Characterization

-

Mass Spectrometry (MS) : When coupled with GC (GC-MS), it provides definitive structural confirmation. The mass spectrum of dodecylphenol shows a molecular ion peak (M+) at m/z 262, corresponding to its molecular weight.[16]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a characteristic broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group, and sharp peaks around 1500-1600 cm⁻¹ corresponding to C=C stretching in the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, allowing for unambiguous differentiation between the ortho, meta, and para isomers based on the splitting patterns and chemical shifts of the aromatic protons and carbons.

Applications in Research and Development

While dodecylphenol has broad industrial uses, its specific properties are valuable in scientific and R&D contexts.

-

Intermediate for Synthesis : It is a crucial precursor for manufacturing other chemicals.[13] This includes:

-

Lubricating Oil Additives : Used to produce detergents and inhibitors like sulfurized calcium alkylphenols.[14]

-

Surfactants and Emulsifiers : Ethoxylation of dodecylphenol produces non-ionic surfactants used in detergents and industrial cleaners.[8][17][18]

-

Resins : It is used to modify phenolic and epoxy resins to enhance properties like solubility and viscosity for use in coatings, varnishes, and floor paints.[13][14]

-

-

Drug Development Context : The phenolic scaffold is a common feature in many biologically active molecules. However, simple phenols often suffer from rapid metabolism and poor bioavailability.[19] While dodecylphenol itself is not typically a therapeutic agent, its long alkyl chain can be used to modify parent drug molecules. This lipophilic tail can enhance membrane permeability or alter the pharmacokinetic profile of a compound. Researchers may use it as a starting material to synthesize novel compounds where the dodecylphenol moiety acts as a hydrophobic anchor or a building block for more complex structures.

Safety and Handling

Dodecylphenol is classified as a hazardous substance and requires careful handling.

-

Hazards : It is corrosive and can cause severe skin burns and serious eye damage.[20][21][22] It is also very toxic to aquatic life with long-lasting effects.[20][21] Some data suggests it may be suspected of damaging fertility.[21][23]

-

Personal Protective Equipment (PPE) : When handling, wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and face shield).[23] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[24]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[9] It should be stored locked up.[21]

-

Disposal : Waste must be disposed of as hazardous material in accordance with local, regional, and national regulations. Avoid release into the environment.[20][21]

Conclusion

o-Dodecylphenol is a compound of significant interest due to the interplay of its aromatic, hydroxyl, and long alkyl functionalities. Its well-defined physicochemical properties make it a versatile building block for synthesizing a range of materials, from industrial surfactants and resins to potentially novel molecules in pharmaceutical research. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures is paramount for any scientist or researcher working with this compound. This guide provides the foundational knowledge necessary to utilize o-dodecylphenol effectively and safely in a professional research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. gravitaschemical.com [gravitaschemical.com]

- 8. chembk.com [chembk.com]

- 9. 4-n-Dodecylphenol | CAS#:104-43-8 | Chemsrc [chemsrc.com]

- 10. 4-DODECYLPHENOL | 104-43-8 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. Dodecylphenol - PCC Group [products.pcc.eu]

- 14. Dodecylphenol|China|CAS 121158-58-5|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 15. 4-Dodecylphenol (mixture of isomers) | LGC Standards [lgcstandards.com]

- 16. Phenol, 4-dodecyl- [webbook.nist.gov]

- 17. Dodecyl Phenol - Equilex : Equilex [equilex.com]

- 18. What is dodecylphenol used for? [hjd-chem.com]

- 19. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 21. tcichemicals.com [tcichemicals.com]

- 22. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. cglapps.chevron.com [cglapps.chevron.com]

- 24. fishersci.co.uk [fishersci.co.uk]

2-Dodecylphenol molecular weight and formula

An In-Depth Technical Guide to 2-Dodecylphenol: Molecular Properties and Significance

Introduction

This compound is an organic compound belonging to the alkylphenol family. Structurally, it is characterized by a phenol ring substituted with a twelve-carbon alkyl chain (a dodecyl group) at the ortho position. This unique combination of a hydrophilic phenolic head and a long, lipophilic alkyl tail imparts amphiphilic properties to the molecule, making it a valuable intermediate in the synthesis of a wide range of industrial and commercial products. For researchers and professionals in drug development, understanding the fundamental properties of molecules like this compound is critical, as it can serve as a versatile starting material for complex syntheses or as a reference compound in toxicological and environmental studies. This guide provides a detailed examination of its core molecular characteristics, structural implications, and applications.

Section 1: Core Molecular Identifiers

The foundational step in characterizing any chemical compound is to establish its elemental composition and mass. These core identifiers are crucial for everything from stoichiometric calculations in synthesis to interpretation of mass spectrometry data.

Molecular Formula

The molecular formula for this compound is consistently reported as C₁₈H₃₀O .[1][2][3][4][5] This formula indicates that each molecule is composed of 18 carbon atoms, 30 hydrogen atoms, and one oxygen atom. This composition is the basis for its molecular weight and provides the framework for its chemical structure and reactivity.

Molecular Weight

The molecular weight is a critical parameter for quantitative analysis and experimental design. While generally consistent, minor variations in the reported molecular weight of this compound exist across different authoritative databases. These slight discrepancies can arise from differences in computational algorithms or the use of average isotopic masses versus monoisotopic masses. For most laboratory applications, these differences are negligible, but for high-precision mass spectrometry, the distinction is important.

| Parameter | Value | Source |

| IUPAC Name | This compound | PubChem[1], Fisher Scientific[4] |

| CAS Number | 5284-29-7 | ChemScene[2], Santa Cruz Biotechnology[3], Fisher Scientific[4] |

| Molecular Formula | C₁₈H₃₀O | PubChem[1], Santa Cruz Biotechnology[3] |

| Molecular Weight | 262.4 g/mol | PubChem (Computed)[1] |

| 262.43 g/mol | ChemScene[2], LookChem[6] | |

| 262.44 g/mol | Santa Cruz Biotechnology[3], Fisher Scientific[4] |

The causality behind these minor variations is rooted in the atomic weights of the constituent elements. The computed value from PubChem (262.4 g/mol ) is a robust figure for general use, while values like 262.43 or 262.44 g/mol are also widely cited by commercial suppliers.[1][2][3][4][6]

Section 2: Structural Elucidation and Physicochemical Properties

The arrangement of atoms in this compound dictates its physical properties and chemical behavior. The molecule consists of a benzene ring where one hydrogen is replaced by a hydroxyl (-OH) group, and an adjacent hydrogen (at the ortho position) is replaced by a dodecyl (-C₁₂H₂₅) group.

Caption: 2D structure of this compound (C₁₈H₃₀O).

This structure has two key functional regions:

-

The Phenolic Group (-OH on a benzene ring): This part of the molecule is polar and acidic. The hydroxyl proton can be abstracted, making it reactive in esterification and etherification reactions. It is also responsible for the antioxidant properties associated with many phenols.

-

The Dodecyl Chain (-C₁₂H₂₅): This long hydrocarbon tail is nonpolar and hydrophobic. It confers significant lipophilicity to the molecule, making it soluble in organic solvents and oils but only slightly soluble in water.[6]

This dual character is the primary driver for its use as a precursor in surfactants and lubricant additives.[6] The molecule's physical form can range from a straw-colored liquid to a white or light-yellow solid, with a reported melting point of 39°C.[1][6][7]

Section 3: Applications in Industrial and Research Contexts

The utility of this compound stems directly from its bifunctional structure. Understanding its applications provides context for its importance in both industrial chemistry and scientific research.

Workflow: Synthesis of a Metal Phenate Lubricant Additive

One of the most significant uses of this compound is in the production of metal salts, often called phenates, which serve as additives in lubricating oils.[1][6] These additives act as detergents to keep engines clean and as antioxidants to improve the thermal stability of the lubricant.[6]

Caption: Generalized workflow for synthesizing a lubricant additive.

Experimental Rationale:

-

Step 1 (Deprotonation): The phenolic proton is acidic and readily removed by a base. This step is crucial as it activates the molecule by forming a nucleophilic phenoxide anion.

-

Step 2 (Metathesis): The phenoxide anion reacts with a metal salt. The choice of metal (e.g., calcium, magnesium) is dictated by the desired properties of the final additive, such as detergency and acid-neutralizing capability.

Other Key Applications:

-

Surfactant Production: Ethoxylation of the phenolic hydroxyl group creates non-ionic surfactants used in detergents and emulsifiers.[6] The combination of the hydrophobic dodecyl tail and the hydrophilic poly(ethylene oxide) chain is a classic surfactant structure.

-

Chemical Intermediate: It serves as a building block for creating more complex molecules, including fungicides, bactericides, dyes, and resins.[1]

-

Pharmaceutical and Drug Development Context: While not a drug itself, this compound and related alkylphenols are subjects of toxicological research due to their environmental persistence and potential to act as endocrine disruptors.[5] For drug development professionals, understanding the toxicology and metabolic pathways of such compounds is essential when designing new molecules that may contain similar structural motifs.

Conclusion

This compound is a compound whose industrial and research significance is directly derived from its molecular formula (C₁₈H₃₀O) and the resulting bifunctional structure.[1][5] Its molecular weight, averaging around 262.43 g/mol , is a fundamental parameter for its quantitative use.[2][6][8] The interplay between its polar phenolic head and nonpolar dodecyl tail makes it a highly effective intermediate for products ranging from lubricant additives to surfactants. For the scientific community, it serves as an important reference compound in environmental science and toxicology, fields of increasing relevance to modern drug development and safety assessment.

References

- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Dodécylphénol — Wikipédia [fr.wikipedia.org]

- 6. upbio.lookchem.com [upbio.lookchem.com]

- 7. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 8. This compound , >98.0%(GC) , 5284-29-7 - CookeChem [cookechem.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Dodecylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 2-dodecylphenol, a long-chain alkylphenol with significant applications in various industrial and pharmaceutical sectors. This document delves into the core physicochemical properties, offers a detailed analysis of its solubility in a range of organic solvents, and explores its stability under various stress conditions, including thermal, photolytic, oxidative, and pH-driven degradation. Methodologies for assessing solubility and stability are presented, complete with experimental workflows and data interpretation guidelines, to equip researchers and drug development professionals with the critical knowledge for formulation, handling, and storage of this compound.

Introduction and Physicochemical Profile of this compound

This compound belongs to the alkylphenol family, characterized by a twelve-carbon alkyl chain attached to a phenol ring.[1] This structure imparts a dual nature to the molecule: a hydrophilic phenolic head and a long, lipophilic dodecyl tail. This amphiphilic character is central to its utility in various applications, including as a precursor for surfactants, an antioxidant in lubricating oils, and a component in the manufacturing of resins and other specialty chemicals.[1][2] Understanding its fundamental physicochemical properties is paramount for its effective application and for predicting its behavior in different matrices.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5284-29-7 | [3] |

| Molecular Formula | C₁₈H₃₀O | [3][4] |

| Molecular Weight | 262.44 g/mol | [3][5] |

| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | |

| Melting Point | 46 °C | [6][7] |

| LogP (Octanol-Water Partition Coefficient) | 7.8 (Computed) | [4] |

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in formulations and chemical syntheses. Its long alkyl chain dictates a strong preference for non-polar or moderately polar organic solvents, while its phenolic hydroxyl group allows for limited interaction with polar solvents.

Qualitative Solubility

General observations indicate that this compound is soluble in a variety of organic solvents, including esters and aromatic hydrocarbons, but has low solubility in water.[8] This is consistent with its high LogP value, which suggests a strong lipophilic character.

Quantitative Solubility Data (Estimated)

Table 2: Estimated Quantitative Solubility of this compound at Ambient Temperature

| Solvent | Solvent Polarity (Relative) | Estimated Solubility ( g/100 mL) | Rationale |

| Hexane | Non-polar | > 50 | The long alkyl chain of this compound has strong affinity for non-polar aliphatic solvents. |

| Toluene | Non-polar (Aromatic) | > 50 | The aromatic ring of this compound interacts favorably with aromatic solvents. |

| Acetone | Polar aprotic | 20 - 50 | Acetone's moderate polarity allows for interaction with both the alkyl chain and the phenolic group. |

| Isopropanol | Polar protic | 10 - 30 | The hydroxyl group of isopropanol can hydrogen bond with the phenolic hydroxyl, but the overall polarity is lower than smaller alcohols. |

| Ethanol | Polar protic | 5 - 20 | Increased polarity compared to isopropanol may lead to slightly lower solubility of the long alkyl chain. |

| Methanol | Polar protic | 1 - 10 | As the most polar of the alcohols listed, methanol is expected to be a poorer solvent for the highly lipophilic dodecyl chain. |

| Water | Highly polar | < 0.1 | The dominance of the long, non-polar alkyl chain results in very low aqueous solubility. |

Note: The values in Table 2 are estimations and should be experimentally verified for specific applications.

Effect of Temperature on Solubility

For most solid organic compounds, solubility in organic solvents increases with temperature.[9][10] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. It is reasonable to expect that the solubility of this compound in the aforementioned organic solvents will increase with rising temperature.

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical measurement. The following outlines a standard protocol for determining the solubility of this compound.

Workflow for Solubility Determination

Caption: A typical workflow for the experimental determination of solubility.

Stability Profile of this compound

Assessing the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways that may impact its efficacy and safety. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.[11][12]

General Stability and Storage Recommendations

This compound is generally stable under normal storage conditions. However, it is recommended to be stored in a cool, dry place, protected from light and air, as phenolic compounds can be susceptible to oxidation.[6]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12]

Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemistry of phenols and alkylphenols, the following degradation pathways are plausible for this compound under stress conditions:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. The dodecyl chain can also undergo oxidation, potentially forming hydroperoxides, alcohols, or ketones. The presence of a phenolic ring can provide some antioxidant properties, potentially influencing the degradation of other materials.[2]

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions. For other alkylphenols, photodegradation in the presence of Fe(III) has been shown to proceed via hydroxyl radical attack, leading to the formation of hydroxylated derivatives such as catechols.[13]

-

Thermal Degradation: At elevated temperatures, cleavage of the alkyl chain or degradation of the aromatic ring can occur. Studies on related phenolic resins suggest that thermal degradation can lead to the formation of phenol and its methyl derivatives.[14]

-

pH-Dependent Degradation (Hydrolysis): While phenols themselves are not typically susceptible to hydrolysis, the stability of this compound can be pH-dependent. At high pH, the phenolic proton is abstracted, forming a phenoxide ion. This species may be more susceptible to oxidation. The degradation of some phenolic compounds has been shown to be influenced by pH.[15]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for developing SIMs.[1][18]

Key Considerations for HPLC Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point for separating the non-polar this compound from potentially more polar degradation products.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound and its degradants.

-

Detection: UV detection is suitable for phenolic compounds. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

-

Forced Degradation Samples: The developed HPLC method must be challenged with samples from forced degradation studies to demonstrate its specificity and ability to separate all significant degradation products from the parent peak.

Illustrative HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute both polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 275 nm

-

Column Temperature: 30 °C

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, grounded in established scientific principles and methodologies. While specific quantitative data for this compound is limited in public literature, this guide offers a robust framework for its characterization, including estimated solubility, potential degradation pathways, and protocols for experimental determination. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is essential for the successful formulation, storage, and application of this compound, ensuring product quality, efficacy, and safety. It is strongly recommended that the estimated values and proposed pathways presented herein be confirmed through rigorous experimental validation within the context of your specific application.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. japsonline.com [japsonline.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. labproinc.com [labproinc.com]

- 7. labproinc.com [labproinc.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmasm.com [pharmasm.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. ijisrt.com [ijisrt.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 2-Dodecylphenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Dodecylphenol, a member of the long-chain alkylphenol family, is a compound of significant industrial and research interest. Its utility as a precursor in the synthesis of surfactants, lubricating oil additives, resins, and other specialty chemicals has driven the development of various synthetic methodologies.[1][2] This guide provides a comprehensive overview of the synthesis and discovery of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of different synthetic routes. As Senior Application Scientists, our goal is to equip researchers and professionals in drug development and chemical synthesis with the in-depth knowledge required to not only replicate but also innovate upon existing methods.

Introduction to this compound: Properties and Applications

This compound is an organic compound characterized by a dodecyl group attached to the ortho position of a phenol ring. It is a viscous, light-yellow liquid with a characteristic phenolic odor.[1] The long alkyl chain imparts significant hydrophobic character to the molecule, making it a valuable intermediate in the production of nonionic surfactants and emulsifiers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O | [1] |

| Molecular Weight | 262.43 g/mol | [1] |

| Appearance | Viscous, light-yellow liquid | [1] |

| Odor | Phenolic | [1] |

| Boiling Point | 310-335 °C | [3] |

| Density | 0.94 g/mL at 25 °C | [3] |

| Solubility | Soluble in organic solvents, slightly soluble in water |

The applications of this compound are diverse and include:

-

Surfactants and Emulsifiers: As a key intermediate in their synthesis, this compound is crucial for products that reduce the surface tension of liquids.[2]

-

Lubricating Oil Additives: Its derivatives are used to enhance the performance and stability of lubricants.

-

Resins and Polymers: It serves as a monomer in the production of phenolic resins.

-

Agrochemicals: It is used in the formulation of some industrial cleaners and agrochemicals.[2]

The Discovery and Historical Context of Alkylphenols

The synthesis of alkylphenols dates back to the early 20th century, with the development of the Friedel-Crafts reaction providing a foundational method for their preparation. The work of Conrad Schöller and Max Wittwer at I.G. Farben in the 1930s was pivotal in the development of alkylphenol ethoxylates, which became widely used as nonionic surfactants.[4] While the specific first synthesis of this compound is not prominently documented, its development is intrinsically linked to the broader history of alkylphenol chemistry, driven by the industrial demand for surfactants and other performance chemicals.

Synthesis of this compound: A Deep Dive into Methodologies

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with dodecene. This electrophilic aromatic substitution reaction can be catalyzed by a variety of acids, with the choice of catalyst and reaction conditions significantly influencing the yield and regioselectivity (ortho vs. para substitution).

The Mechanism of Friedel-Crafts Alkylation of Phenol

The Friedel-Crafts alkylation of phenol with an alkene like 1-dodecene proceeds through the formation of a carbocation intermediate. A Lewis acid or Brønsted acid catalyst protonates the alkene, generating a secondary carbocation. This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is an ortho, para-directing activator, leading to the formation of both this compound and 4-dodecylphenol.

A significant challenge in the synthesis of this compound is controlling the regioselectivity. The formation of a mixture of ortho and para isomers is common, and the separation of these isomers can be difficult due to their similar physical properties.

Conventional Synthesis using Acid Catalysts

A variety of acid catalysts have been employed for the alkylation of phenol with dodecene.

-

Activated Clay: A straightforward and relatively inexpensive method involves the use of activated clay as a catalyst. This approach offers a solid, easily separable catalyst, simplifying the workup procedure.

-

Zeolites: Zeolites, with their well-defined pore structures, can offer shape-selective catalysis, potentially favoring the formation of one isomer over the other.

-

Ion-Exchange Resins: These solid acid catalysts are also effective for phenol alkylation and can be easily recovered and reused.

Table 2: Comparison of Catalysts for Phenol Alkylation with Dodecene

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages | Yield (approx.) | Ortho:Para Ratio (approx.) | Reference |

| Activated Clay | 135 °C, 4 hours | Low cost, easy separation | Moderate selectivity | 60% | Mixture | [5] |

| Zeolites (e.g., H-beta) | 100-150 °C | Shape selectivity, reusable | Can be prone to deactivation | Variable | Can favor ortho | |

| Ion-Exchange Resins | 80-120 °C | Reusable, mild conditions | Lower thermal stability | Good | Variable |

Regioselective Synthesis of this compound

Achieving high regioselectivity for the ortho-alkylation of phenols is a significant area of research. Several advanced catalytic systems have been developed to address this challenge.

A highly effective method for the regioselective synthesis of ortho-alkylated phenols employs a dirhenium decacarbonyl (Re₂(CO)₁₀) catalyst. This method offers excellent selectivity for the ortho position and typically results in mono-alkylation, avoiding the formation of di- and poly-alkylated byproducts.[6] The reaction is believed to proceed through a different mechanism than the classical Friedel-Crafts pathway, involving coordination of the phenol to the rhenium center.

Another approach to achieving high ortho-selectivity involves the use of aluminum salts of aromatic thiols, such as aluminum thiophenoxide, as catalysts. These catalysts have been shown to direct the alkylation of phenols to the ortho position with high efficiency.

Experimental Protocols

General Laboratory Safety Precautions

Work with phenols and strong acids requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Synthesis of Dodecylphenol using Activated Clay

This protocol is adapted from a literature procedure and provides a straightforward method for the synthesis of a mixture of dodecylphenol isomers.[5]

Materials:

-

Phenol (325 g)

-

1-Dodecene (575 g)

-

Dried Activated Clay (30 g)

-

2-Liter four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer.

Procedure:

-

To the 2-liter four-necked flask, add phenol and the dried activated clay.

-

Heat the mixture to 135 °C with agitation.

-

Slowly add 1-dodecene to the mixture from the dropping funnel over a period of 4 hours, maintaining the temperature at 135 °C.

-

After the addition is complete, continue to stir the mixture at 135 °C for an additional hour.

-

Cool the reaction mixture to room temperature and filter to remove the activated clay.

-

The crude product is then purified by vacuum distillation to yield dodecylphenol.

Rhenium-Catalyzed Ortho-Alkylation of Phenol with 1-Dodecene

This protocol is based on the highly regioselective method reported in Organic Syntheses.[6]

Materials:

-

Phenol (1.0 equiv)

-

1-Dodecene (1.5 equiv)

-

Dirhenium decacarbonyl (Re₂(CO)₁₀) (0.02 equiv)

-

Mesitylene (solvent)

-

Schlenk flask and standard Schlenk line equipment for inert atmosphere reactions.

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve phenol and dirhenium decacarbonyl in mesitylene.

-

Add 1-dodecene to the reaction mixture.

-

Heat the reaction mixture to 160 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent and any unreacted starting materials are removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford pure this compound.

Characterization of this compound

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following spectroscopic techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides detailed information about the structure of the molecule.

-

Aromatic Protons: The protons on the phenyl ring typically appear as a multiplet in the range of δ 6.7-7.2 ppm.

-

Hydroxyl Proton: The phenolic -OH proton gives a broad singlet, the chemical shift of which is concentration and solvent dependent, but is often observed around δ 4.5-5.5 ppm.

-

Alkyl Chain Protons: The protons of the dodecyl chain appear in the upfield region of the spectrum (δ 0.8-2.6 ppm). The benzylic protons adjacent to the phenyl ring are typically observed as a triplet around δ 2.6 ppm. The terminal methyl group of the dodecyl chain appears as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals include the aromatic carbons (δ 115-155 ppm) and the aliphatic carbons of the dodecyl chain (δ 14-35 ppm).

Table 3: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.11, 7.07, 6.86, 6.75 | m |

| Phenolic OH | ~4.75 | br s |

| Ar-CH₂- | 2.59 | t |

| -(CH₂)₁₀- | 1.26-1.60 | m |

| -CH₃ | 0.88 | t |

| Data obtained from ChemicalBook.[7] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 262.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹).

Safety and Handling

This compound is classified as a skin irritant and can cause serious eye irritation.[1] It is important to handle this chemical with care, using appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion